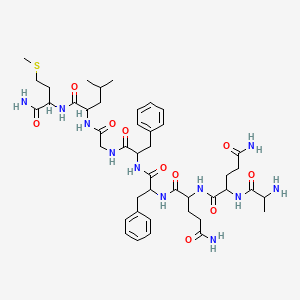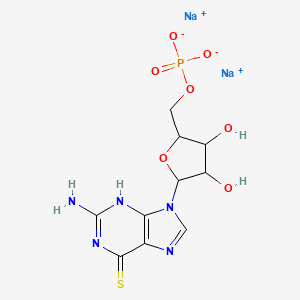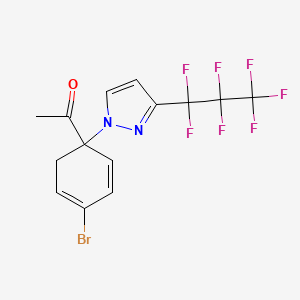
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a bromine atom, a heptafluoropropyl group, and a phenyl group attached to the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the heptafluoropropyl group: This step may involve the use of a heptafluoropropyl halide in the presence of a base.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Acetylation: Acetic anhydride, acetyl chloride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted pyrazoles.
Applications De Recherche Scientifique
1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: May serve as a lead compound for the development of pharmaceuticals.
Industry: Possible applications in materials science and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole: Lacks the bromine atom.
4-Bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole: Lacks the acetyl group.
1-Acetyl-4-bromo-5(3)-phenylpyrazole: Lacks the heptafluoropropyl group.
Uniqueness
The presence of the heptafluoropropyl group in 1-Acetyl-4-bromo-3(5)-(heptafluoropropyl)-5(3)-phenylpyrazole may impart unique chemical and physical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C14H10BrF7N2O |
|---|---|
Poids moléculaire |
435.13 g/mol |
Nom IUPAC |
1-[4-bromo-1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]cyclohexa-2,4-dien-1-yl]ethanone |
InChI |
InChI=1S/C14H10BrF7N2O/c1-8(25)11(5-2-9(15)3-6-11)24-7-4-10(23-24)12(16,17)13(18,19)14(20,21)22/h2-5,7H,6H2,1H3 |
Clé InChI |
RMSDCIILZBFQFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CC=C(C=C1)Br)N2C=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)
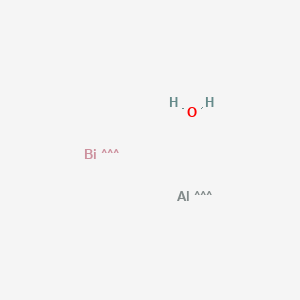
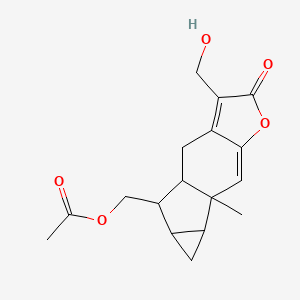
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
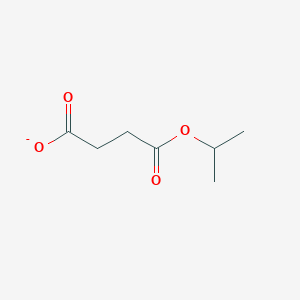

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
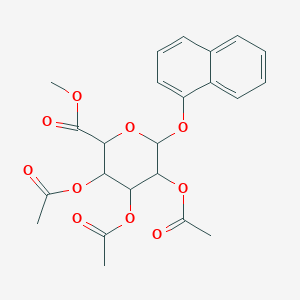
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)

